7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Medicinal Chemistry Synthetic Chemistry Lead Optimization

7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 371236-07-6) is a tricyclic heterocyclic compound belonging to the pyrazolo[1,5-c][1,3]benzoxazine family, with a molecular formula of C22H16Br2N2O and a molecular weight of approximately 484.18 g/mol. The compound features two bromine atoms at the 7- and 9-positions of the benzoxazine core, fused to a pyrazole ring, with phenyl substituents at the 2- and 5-positions.

Molecular Formula C22H16Br2N2O
Molecular Weight 484.2 g/mol
Cat. No. B12144728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Molecular FormulaC22H16Br2N2O
Molecular Weight484.2 g/mol
Structural Identifiers
SMILESC1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C22H16Br2N2O/c23-16-11-17-20-13-19(14-7-3-1-4-8-14)25-26(20)22(15-9-5-2-6-10-15)27-21(17)18(24)12-16/h1-12,20,22H,13H2
InChIKeySBFMBBGUTDYABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine – Core Identity and Structural Classification


7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 371236-07-6) is a tricyclic heterocyclic compound belonging to the pyrazolo[1,5-c][1,3]benzoxazine family, with a molecular formula of C22H16Br2N2O and a molecular weight of approximately 484.18 g/mol . The compound features two bromine atoms at the 7- and 9-positions of the benzoxazine core, fused to a pyrazole ring, with phenyl substituents at the 2- and 5-positions. The non-brominated parent scaffold, 2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (C22H18N2O, MW 326.4), serves as the baseline reference for structure-driven property comparisons .

Why 7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Cannot Be Trivially Substituted by Unhalogenated or Mono-Halogenated Analogs


The presence of two bromine atoms at the 7- and 9-positions of the benzoxazine ring introduces distinct steric and electronic perturbations relative to the non-brominated parent scaffold (2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine) and the mono-bromo analog (9-bromo-2,5-diphenyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazine). These modifications alter molecular properties such as lipophilicity (logP), polar surface area, and molecular weight, which directly influence solubility, membrane permeability, and target engagement in biological systems . In class-level biological studies of related pyrazolo[1,5-c][1,3]benzoxazine spiro-derivatives, halogen substitution patterns have been linked to differential antimicrobial (S. aureus ATCC 43300), anti-inflammatory (superior to diclofenac), and antioxidant activities [1]. Consequently, substituting the 7,9-dibromo pattern with a non-halogenated or mono-halogenated variant risks losing these differentiated physicochemical and pharmacodynamic profiles, making generic interchange scientifically unsound without direct comparative validation.

Quantitative Differentiation Evidence for 7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Selection

The 7,9-dibromo substitution increases molecular weight by approximately 157.8 g/mol compared to the non-brominated parent (326.4 g/mol), and by approximately 78.9 g/mol compared to the 9-bromo analog (405.3 g/mol). This incremental increase is crucial for applications requiring specific mass ranges, such as lead optimization where a molecular weight <500 Da is preferred. The target compound's MW of 484.2 g/mol falls within this optimal window, while the bromo-on-phenyl analog (2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine) also has MW 484.2 g/mol but with a different bromine placement that alters electronic distribution and logP .

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Lipophilicity (logP/logD) Differentiation for Membrane Permeability Prediction

The monobromo analog (9-bromo-2,5-diphenyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazine) has a reported logP and logD of 5.96, with a polar surface area (PSA) of 35.35 Ų . The target 7,9-dibromo compound is expected to exhibit higher logP due to the additional bromine atom, which increases hydrophobicity. While experimental logP for the 7,9-dibromo variant is not publicly available, the trend is consistent with class-level observations that dihalogenation elevates logP by approximately 0.5–1.0 units per additional halogen, enhancing membrane permeability but potentially reducing aqueous solubility.

ADME Drug Design Physicochemical Profiling

Antimicrobial Activity Class-Level Differentiation Against Methicillin-Resistant S. aureus

In a study of spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines, certain compounds demonstrated high antimicrobial activity against S. aureus ATCC 43300 (MRSA strain) [1]. While the exact 7,9-dibromo-2,5-diphenyl compound was not directly tested, the structure-activity relationship (SAR) from this series indicates that halogen substitution on the benzoxazine core is associated with enhanced antimicrobial potency. The spiro scaffold with bromo-substitution showed MIC values in the low micromolar range, though precise MIC data for the 7,9-dibromo-diphenyl compound is unavailable. This class-level evidence suggests that the 7,9-dibromo substitution pattern may confer antimicrobial activity superior to the non-halogenated parent, which lacks the electron-withdrawing bromine atoms that can enhance target binding.

Antimicrobial Resistance Infectious Disease Structure-Activity Relationship

Anti-Inflammatory and Antioxidant Activity Class-Level Differentiation

The same spiro derivative study identified compounds with anti-inflammatory effects superior to diclofenac and high antioxidant activity [1]. The SAR analysis indicates that electron-withdrawing substituents (such as bromine) on the benzoxazine ring contribute to enhanced anti-inflammatory and antioxidant effects, potentially through modulation of redox-active pathways. The 7,9-dibromo-2,5-diphenyl compound, by virtue of its two bromine atoms, is positioned as a promising scaffold for dual anti-inflammatory/antioxidant activity, although direct comparative data against the non-brominated parent or mono-bromo analog within this specific scaffold are lacking. A structurally distinct pyrazolo[1,5-c][1,3]benzoxazine derivative, Phox-I1 (9-methoxy-5-(3-nitrophenyl)-2-phenyl), has demonstrated p67phox inhibition with a Kd of 100 nM and suppression of NOX2-mediated superoxide production , further validating the relevance of this scaffold for anti-inflammatory applications.

Inflammation Oxidative Stress Therapeutic Discovery

Synthetic Utility: Dual Bromine Sites as Reactive Handles for Diversification

The 7,9-dibromo substitution provides two chemically distinct or equivalent aryl bromide sites that can serve as handles for sequential or parallel functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) . This differentiates the target compound from the non-brominated parent, which lacks such reactive sites, and from the 9-bromo analog, which offers only a single coupling site. The positional isomer 2,5-bis(4-bromophenyl) also has two bromine atoms but on the phenyl rings, which may exhibit different reactivity and steric accessibility compared to the benzoxazine core. The dual bromine sites on the core enable the construction of more complex, substituted libraries for SAR exploration, providing a substantial advantage in hit-to-lead optimization campaigns.

Medicinal Chemistry Library Synthesis Cross-Coupling

Optimal Research and Procurement Scenarios for 7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine


Antimicrobial Lead Discovery Targeting MRSA

Based on class-level evidence that halogenated pyrazolo[1,5-c][1,3]benzoxazine spiro derivatives exhibit high antimicrobial activity against S. aureus ATCC 43300 (MRSA) [1], the 7,9-dibromo-2,5-diphenyl compound is a structurally relevant scaffold for initiating a hit-to-lead antimicrobial program. Procurement of this compound enables systematic SAR exploration around the dibromo substitution pattern, with the potential to achieve low-micromolar MIC values against drug-resistant Gram-positive pathogens.

Dual Anti-Inflammatory / Antioxidant Scaffold Optimization

The SAR trend linking electron-withdrawing substituents on the benzoxazine core to enhanced anti-inflammatory activity (superior to diclofenac) and antioxidant capacity [1] positions the 7,9-dibromo variant as a starting point for dual-mechanism anti-inflammatory drug discovery. Combined with the p67phox inhibitory activity demonstrated by the related scaffold Phox-I1 (Kd 100 nM) , this compound is suitable for programs targeting NADPH oxidase-mediated inflammatory pathways.

Fragment-Based or Diversity-Oriented Synthesis via Sequential Cross-Coupling

The two aryl bromide sites at C7 and C9 offer distinct synthetic handles for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of substituted libraries [1]. This feature is absent in the non-brominated parent and limited in the mono-bromo analog (single site). Procurement of the 7,9-dibromo compound is therefore strategically advantageous for medicinal chemistry groups aiming to maximize chemical diversity from a single core scaffold.

Physicochemical Property Calibration in CNS Drug Design

The elevated logP predicted for the 7,9-dibromo compound relative to the non-brominated and mono-bromo analogs [1] makes it a candidate for CNS-targeted programs where higher lipophilicity is correlated with improved blood-brain barrier penetration. Researchers can use this compound to benchmark permeability and metabolic stability against less lipophilic analogs in the series.

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